![molecular formula C19H25N3O2 B2710332 N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide CAS No. 2093853-47-3](/img/structure/B2710332.png)
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide, also known as CPP-115, is a small molecule drug that has shown promising results in various scientific research applications. This compound belongs to the class of GABA aminotransferase inhibitors and has been studied extensively for its potential therapeutic effects in various neurological disorders.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its specificity towards GABA aminotransferase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as epilepsy, addiction, and anxiety. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide. Finally, future research could focus on developing more efficient synthesis methods for N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide to improve its solubility and bioavailability.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 1-cyanocyclohexane with 3-phenylmorpholine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-15-19(9-5-2-6-10-19)21-18(23)13-22-11-12-24-14-17(22)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKLIHBPIQSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOCC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-phenylmorpholin-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.